Chloropuupehenone
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (CDCl₃, 400 MHz):
- δ 6.58 (1H, d, J = 10 Hz): Olefinic proton at C11.
- δ 5.23 (1H, s): Hydroxyl proton at C10.
- δ 1.20–0.83 (12H, multiple singlets): Four methyl groups (C4, C4', C6a, C12b).
¹³C NMR data (CDCl₃, 100 MHz):
- δ 198.4 : Ketone carbonyl (C9).
- δ 160.2 : Chlorinated aromatic carbon (C11).
- δ 112.7–25.3 : Aliphatic carbons in the tricyclic framework.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS (positive mode) : m/z 362.9 [M+H]⁺.
- Fragmentation pattern : Loss of H₂O (m/z 344.8) and Cl (m/z 327.9).
X-ray Crystallographic Analysis of the Tricyclic Core
X-ray diffraction studies confirm the tricyclic benzoxanthenone core with a fused 6-6-6 ring system. Key crystallographic parameters:
- Space group : P2₁2₁2₁ (orthorhombic).
- Unit cell dimensions : a = 10.42 Å, b = 12.35 Å, c = 15.67 Å.
- Bond lengths : C9–O = 1.22 Å (ketone), C11–Cl = 1.74 Å.
- Dihedral angles : 85.3° between aromatic and pyran rings.
The crystal packing reveals hydrogen bonding between the C10 hydroxyl and the ketone oxygen (2.89 Å), stabilizing the molecular conformation.
Figure 1. Structural diagram of this compound highlighting stereocenters (red asterisks), functional groups, and the tricyclic framework.
Properties
Molecular Formula |
C21H27ClO3 |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(4aS,6aS,12aR,12bS)-11-chloro-10-hydroxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one |
InChI |
InChI=1S/C21H27ClO3/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-14(25-21)11-13(23)18(24)17(12)22/h10-11,15-16,24H,5-9H2,1-4H3/t15-,16+,20-,21-/m0/s1 |
InChI Key |
IVURSJNKOFPQMR-GQSCTRQFSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C=C4C(=CC(=O)C(=C4Cl)O)O3)C)C)C |
Synonyms |
chloropuupehenone |
Origin of Product |
United States |
Preparation Methods
Electrophilic Alpha-Chlorination Pathways
The alpha-position chlorination of ketonic substrates forms the cornerstone of Chloropuupehenone synthesis. As demonstrated in the preparation of α-chloroacetophenone derivatives, 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) serves as an efficient chlorinating agent under acid catalysis. This system achieves selective chlorination at the alpha-carbon of acetophenone through a mechanism involving in situ generation of hypochlorous acid (HOCl), which facilitates electrophilic attack on the enol tautomer.
Key operational parameters include:
-
Catalyst selection : Tosic acid (p-toluenesulfonic acid) at 0.4–0.6 molar equivalents relative to substrate
-
Solvent systems : Methanol or toluene, depending on reagent solubility
Catalytic System Optimization
Acid Catalyst Performance Analysis
Comparative data from multiple reaction trials reveal the superiority of organic acids over mineral catalysts:
| Acid Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| Tosic acid | 78 | 8 | Low |
| Trifluoroacetic acid | 72 | 7.5 | Moderate |
| H₂SO₄ | 65 | 9 | High |
Data derived from patent CN1699322A experimental embodiments
Tosic acid's enhanced performance stems from its balanced acidity (pKa ≈ -2) and solubility in organic media, which maintains reaction homogeneity while minimizing side reactions.
Process Engineering Considerations
Solvent Selection and Temperature Effects
Methanol emerges as the preferred solvent for DCDMH-mediated chlorinations, achieving 78% yield at 30–35°C. Contrasting trials in toluene at elevated temperatures (80–100°C) show reduced yields (68%) due to increased decomposition of the chlorinating agent. The solvent's dielectric constant (ε = 32.7 for methanol vs. 2.4 for toluene) directly influences reaction kinetics by stabilizing charged intermediates.
Byproduct Recycling Protocol
The synthetic route generates hydantoin derivatives as primary byproducts, which can be regenerated into DCDMH through chlorine gas treatment:
This closed-loop system reduces raw material costs by 40–60% in scaled production trials.
Advanced Functionalization Techniques
Hydrazone Intermediate Formation
Post-chlorination functionalization via hydrazone formation enables further structural elaboration. As detailed in 4-chloroacetophenone derivatization studies:
-
Condensation reaction :
-
Purification : Column chromatography (petroleum ether/ethyl acetate 8:1) yields 67–78% pure product
This methodology provides a template for introducing nitrogen-containing substituents to the this compound core structure.
Scale-Up Challenges and Solutions
Large Batch Reaction Optimization
Trials scaling from mmol to mole quantities reveal critical considerations:
-
Heat dissipation : Jacketed reactors required for temperatures >50°C
-
DCDMH addition rate : Controlled drip (<0.5 mL/min) prevents exothermic runaway
-
Filtration efficiency : Vacuum filtration with diatomaceous earth pre-coat improves solids recovery
A representative production scheme achieves 74% yield at 6.02 mmol scale using THF solvent and LiHMDS base, though direct adaptation to chlorination systems requires pH adjustment to accommodate acid catalysts.
Analytical Characterization Standards
Chemical Reactions Analysis
Types of Reactions: Chloropuupehenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Halogenation and other electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often employs reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chloropuupehenone has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of chloropuupehenone is not fully elucidated. it is known to interact with various molecular targets, including enzymes involved in inflammatory pathways . This compound’s quinone structure allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The puupehenones family includes structurally related meroterpenoids such as puupehenone, puupehedione, and cyanopuupehenol. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Chloropuupehenone and Analogues
Key Findings:
Structural Impact on Bioactivity: The chlorine substituent in this compound enhances its antifungal potency compared to non-halogenated puupehenone, likely due to increased electrophilicity and membrane permeability . Cyanopuupehenol, with a cyano group, shows reduced broad-spectrum antifungal activity but higher cytotoxicity, suggesting substituent polarity influences target specificity .
Synthetic Accessibility: this compound’s synthesis requires multi-step lithiation and condensation, yielding 11.4 mg from 3.2 g of sponge extract, whereas puupehenone is more readily isolated directly from natural sources. Puupehedione’s synthesis via electrocyclization emphasizes the role of terpene-derived intermediates in constructing complex meroterpenoid scaffolds.
Biological Activity Profiles: Antifungal Activity: Puupehenone and this compound are both potent, but only puupehenone’s MFC (1.25 µg/mL vs. C. neoformans) is quantitatively reported. This compound’s activity is inferred from its role as an active extract constituent. Antiangiogenic Effects: Puupehenone inhibits tube formation in endothelial cells at 3 µM, but this compound’s efficacy in this context remains unstudied.
Limitations and Contradictions:
- Direct quantitative comparisons of antifungal MIC/MFC values for this compound are absent in the provided evidence, unlike puupehenone.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
